- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,

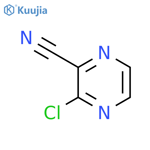

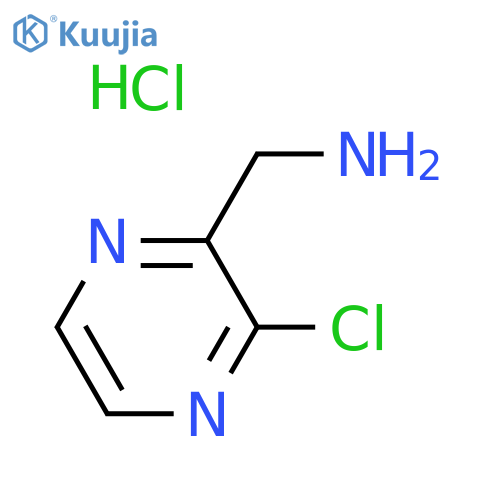

Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)

939412-86-9 structure

Nom du produit:(3-chloropyrazin-2-yl)methanamine;hydrochloride

Numéro CAS:939412-86-9

Le MF:C5H7Cl2N3

Mégawatts:180.035178422928

MDL:MFCD09910171

CID:1003647

PubChem ID:42614233

(3-chloropyrazin-2-yl)methanamine;hydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- (3-Chloropyrazin-2-yl)methanamine hydrochloride

- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride

- (3-Chloropyrazin-2-yl)MethanaMine, HCl

- 2-Chloro-3-aminomethylpyrazine hydrochloride

- (3-chloropyrazin-2-yl)methanamine;hydrochloride

- 939412-86-9

- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride

- CS-W003691

- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride

- (3-chloropyrazin-2-yl)methanamine,hydrochloride

- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride

- F2167-5175

- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE

- SB10280

- (3-chloropyrazin-2-yl)methanamine.hydrochloride

- AKOS005258965

- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE

- (3-chloropyrazin-2-yl)methanaminehydrochloride

- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt

- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL

- BCP20593

- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE

- YYVVOYJKQZWKFS-UHFFFAOYSA-N

- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt

- AC-31346

- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride

- EN300-208273

- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)

- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride

- Z2472857434

- 2-Aminomethyl-3-chloropyrazine HCl

- SY025231

- MFCD09910171

- DS-14040

- SCHEMBL593446

- DB-353373

- (3-chloropyrazin-2-yl)methanamine HCl salt

- DTXSID00655074

-

- MDL: MFCD09910171

- Piscine à noyau: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H

- La clé Inchi: YYVVOYJKQZWKFS-UHFFFAOYSA-N

- Sourire: Cl.ClC1C(CN)=NC=CN=1

Propriétés calculées

- Qualité précise: 179.0017026g/mol

- Masse isotopique unique: 179.0017026g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 88.3

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 51.8Ų

(3-chloropyrazin-2-yl)methanamine;hydrochloride Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

(3-chloropyrazin-2-yl)methanamine;hydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-208273-0.25g |

(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-208273-25.0g |

(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95.0% | 25.0g |

$148.0 | 2025-02-20 | |

| abcr | AB285946-10 g |

2-Aminomethyl-3-chloropyrazine hydrochloride, 95%; . |

939412-86-9 | 95% | 10 g |

€97.60 | 2023-07-20 | |

| Life Chemicals | F2167-5175-2.5g |

1-(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95% | 2.5g |

$40.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052824-25g |

(3-Chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 97% | 25g |

¥360.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01391-01-100G |

(3-chloropyrazin-2-yl)methanamine;hydrochloride |

939412-86-9 | 97% | 100g |

¥ 1,900.00 | 2023-04-12 | |

| Apollo Scientific | OR301313-5g |

(3-Chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 96% | 5g |

£329.00 | 2023-09-01 | |

| Life Chemicals | F2167-5175-1g |

1-(3-chloropyrazin-2-yl)methanamine hydrochloride |

939412-86-9 | 95% | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT042-50mg |

(3-chloropyrazin-2-yl)methanamine;hydrochloride |

939412-86-9 | 95% | 50mg |

67CNY | 2021-05-08 | |

| Chemenu | CM120390-100g |

2-(Aminomethyl)-3-chloropyrazine Hydrochloride |

939412-86-9 | 95%+ | 100g |

$2917 | 2021-08-06 |

(3-chloropyrazin-2-yl)methanamine;hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt

Référence

- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

Référence

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C

Référence

- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,

Méthode de production 5

Conditions de réaction

Référence

- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C

Référence

- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt

Référence

- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate

Référence

- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,

Méthode de production 9

Conditions de réaction

Référence

- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Solvents: Ethyl acetate ; 50 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt

1.2 Solvents: Ethyl acetate ; 50 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt

Référence

- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt

Référence

- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt

Référence

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt

Référence

- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt

Référence

- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Référence

- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,

(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials

- 3-Chloropyrazine-2-carbonitrile

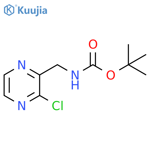

- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate

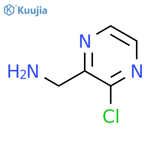

- (3-Chloropyrazin-2-yl)methanamine

(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products

(3-chloropyrazin-2-yl)methanamine;hydrochloride Littérature connexe

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

4. Back matter

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride) Produits connexes

- 2141958-75-8(1-Acetyl-6-(trifluoromethoxy)indolin-2-one)

- 2034569-66-7(1-methyl-1-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}ethyl acetate)

- 883545-65-1(4-(3-Methoxy-3-methyl-butoxy)-phenylamine)

- 1352329-32-8(2-(tert-Butyl)-1,6-naphthyridin-5-amine)

- 1019500-83-4(2-{(butan-2-yl)aminomethyl}-4-chlorophenol)

- 1373483-13-6(6-amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid)

- 476641-95-9((2E)-3-(5-nitrothiophen-2-yl)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylprop-2-enamide)

- 1229626-92-9(Methyl 4-(4-nitrobenzyl)tetrahydro-2H-pyran-4-carboxylate)

- 923225-74-5(6-Bromochromane-3-carboxylic acid)

- 1805217-96-2(6-bromo-2-methoxy-1,3-benzothiazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride

Pureté:99%/99%

Quantité:100g/500g

Prix ($):194.0/967.0